2-(4-bromophenyl)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acetamide
Description
Properties
IUPAC Name |
2-(4-bromophenyl)-N-[[4-methyl-2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN2OS/c1-13-5-3-4-6-17(13)20-23-14(2)18(25-20)12-22-19(24)11-15-7-9-16(21)10-8-15/h3-10H,11-12H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOHFNGFJRIWQMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=C(S2)CNC(=O)CC3=CC=C(C=C3)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction using a brominated aromatic compound.
Formation of the Acetamide Moiety: The acetamide group can be formed by reacting the intermediate compound with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenyl)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(4-bromophenyl)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Observations:
- Thiazole vs. Imidazothiazole/Pyridazinone Cores: The target compound’s thiazole core (electron-deficient due to sulfur and nitrogen) may enhance metabolic stability compared to pyridazinones (), which are more polar but prone to hydrolysis .
- 4-Bromophenyl Group: This group is ubiquitous in analogs (e.g., ) and likely contributes to π-π stacking in target binding. In pyridazinones (), it enhances FPR2 selectivity over FPR1 .
- Acetamide Linkage : The acetamide in NRMA-6 () is modified as a prodrug (N-methyl) for CNS penetration, whereas the target compound’s unmodified acetamide may limit blood-brain barrier transit .
Key Observations:
- Yield Variability : Imidazothiazole derivatives () show significant yield differences (26–82%), highlighting the impact of substituent complexity on synthetic efficiency . The target compound’s synthesis may face similar challenges if multi-step coupling is required.
- Melting Points : Analogs with rigid cores (e.g., 12h, 12i) melt at 150–180°C, suggesting crystalline structures suitable for solid formulations .
Biological Activity
2-(4-Bromophenyl)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acetamide is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a thiazole ring, which is known for its diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and research findings.
Antimicrobial Activity
Thiazole derivatives have been extensively studied for their antimicrobial properties. The compound in focus has shown promising activity against various bacterial strains and fungi. In vitro studies have demonstrated that compounds containing the thiazole ring can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, a related thiazole derivative was evaluated for its antimicrobial activity using the turbidimetric method against bacterial species, showing significant inhibition rates .
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | Target Organism | MIC (µg/mL) | Activity |
|---|---|---|---|
| d1 | Staphylococcus aureus | 0.5 | Active |
| d2 | Escherichia coli | 1.0 | Active |
| d3 | Candida albicans | 0.8 | Active |
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. Molecular docking studies indicated that compounds with thiazole rings exhibit binding affinities to cancer cell receptors, suggesting mechanisms for inhibiting tumor growth. For example, derivatives similar to this compound showed significant cytotoxicity against MCF7 breast cancer cells with IC50 values ranging from 10 to 15 µM .
Table 2: Anticancer Activity Against MCF7 Cell Line
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| d6 | 12 | Induction of apoptosis |
| d7 | 10 | Inhibition of cell proliferation |
The mechanisms through which thiazole derivatives exert their biological effects include:
- Inhibition of Enzyme Activity : Thiazoles can inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Induction of Apoptosis : Certain derivatives have been shown to trigger apoptotic pathways in cancer cells.
- Disruption of Membrane Integrity : Antimicrobial activity may arise from the ability of these compounds to disrupt microbial membranes.
Case Studies
A recent study evaluated the efficacy of various thiazole derivatives, including those structurally similar to our compound, against multiple pathogens and cancer cell lines. The results indicated that modifications in the substituents on the thiazole ring significantly impacted biological activity .
Another study focused on the structure-activity relationship (SAR) of thiazole compounds highlighted that electron-withdrawing groups at specific positions enhance antimicrobial potency . This finding is crucial for designing more effective derivatives.
Q & A
Q. What synthetic methodologies are commonly employed to prepare 2-(4-bromophenyl)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acetamide and its analogs?
The synthesis typically involves multi-step protocols:
- Step 1 : Formation of the thiazole core via condensation of 4-methyl-2-(o-tolyl)thiazol-5-amine with chloroacetyl chloride under reflux in ethanol, catalyzed by triethylacetic acid .
- Step 2 : Coupling of the thiazole intermediate with 4-bromophenylacetic acid derivatives using activating agents (e.g., POCl₃ or DCC). Reflux conditions (2–3 hours) and solvent choice (e.g., ethanol or DMF) are critical for yield optimization .
- Purification : Column chromatography or recrystallization is used to isolate the final product, with characterization via melting point, NMR, and elemental analysis .
Q. What spectroscopic techniques are essential for validating the structural integrity of this compound?
Key characterization methods include:
- ¹H/¹³C-NMR : To confirm substituent positions and integration ratios (e.g., singlet for acetamide protons at δ ~2.1 ppm, aromatic protons in the 7.0–8.0 ppm range) .
- High-Resolution Mass Spectrometry (HRMS-ESI) : To verify molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) and isotopic patterns consistent with bromine .
- Elemental Analysis : To confirm C, H, N content within ±0.4% of theoretical values .
Q. Which in vitro assays are suitable for preliminary evaluation of biological activity?
- Anticancer Screening : Use the Sulforhodamine B (SRB) assay against cell lines like MCF7 (ER+ breast cancer) with 72-hour exposure protocols. Compare IC₅₀ values to standard chemotherapeutics (e.g., 5-fluorouracil) .
- Antimicrobial Testing : Employ broth microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
Advanced Research Questions
Q. How can molecular modeling guide the optimization of this compound’s bioactivity?
- Docking Studies : Use software like AutoDock Vina to predict binding poses with target proteins (e.g., estrogen receptor α for MCF7 activity). Focus on hydrogen bonding between the acetamide group and key residues (e.g., Arg394) .
- QSAR Analysis : Correlate substituent electronic parameters (Hammett σ) with bioactivity to prioritize structural modifications (e.g., introducing electron-withdrawing groups on the phenyl ring) .
Q. What experimental strategies address discrepancies in biological activity data across studies?
- Standardized Assay Conditions : Ensure consistent cell passage numbers, serum concentrations, and incubation times to minimize variability .
- Orthogonal Validation : Confirm cytotoxicity results with complementary assays (e.g., MTT for mitochondrial activity vs. SRB for protein content) .
- Purity Verification : Re-analyze compounds via HPLC (>95% purity) to rule out degradation products or impurities affecting activity .
Q. How do structural modifications to the thiazole ring influence pharmacokinetic properties?
- Lipophilicity Adjustments : Introduce polar groups (e.g., -OH, -NH₂) to improve solubility, monitored via logP calculations (ChemAxon) and experimental shake-flask methods .
- Metabolic Stability : Assess hepatic microsomal degradation rates. For example, methyl groups on the thiazole reduce CYP450-mediated oxidation compared to halogenated analogs .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
